molecular formula C14H12O2 B13758013 4-BENZYLOXYBENZALDEHYDE-alpha-D1

4-BENZYLOXYBENZALDEHYDE-alpha-D1

Cat. No.: B13758013
M. Wt: 213.25 g/mol
InChI Key: ZVTWZSXLLMNMQC-MMIHMFRQSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Elucidating Reaction Pathways

Among the stable isotopes, deuterium, an isotope of hydrogen with one proton and one neutron, holds a special place in mechanistic organic chemistry. google.com The doubling of mass compared to protium (B1232500) (¹H) leads to a more pronounced "kinetic isotope effect" (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. acs.org Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed slower when a deuterium atom is substituted at that position. By measuring the KIE, chemists can deduce whether a specific C-H bond is cleaved in the crucial step of a reaction. acs.org This information is instrumental in mapping out the energy landscape of a reaction and validating proposed mechanisms. lookchem.comacs.org

Contextualizing 4-BENZYLOXYBENZALDEHYDE-alpha-D1 within Labeled Aldehyde Chemistry

Aldehydes are a cornerstone of organic synthesis due to their versatile reactivity. The aldehyde functional group, with its reactive carbonyl center, participates in a vast array of transformations. The introduction of a deuterium atom at the aldehydic position, as seen in this compound, creates a powerful tool for mechanistic investigations.

This compound, with its deuterium-labeled formyl group, is an ideal substrate for studying reactions where the aldehydic C-H bond is directly involved. The benzyloxy group at the para position provides a stable, non-reactive handle that allows for the study of the aldehyde's reactivity in various chemical environments.

The synthesis of such deuterated aldehydes can be achieved through several methods, including the reduction of corresponding esters or amides with deuterated reducing agents, or more modern approaches like N-heterocyclic carbene (NHC) catalyzed hydrogen-deuterium exchange. nih.gov

The primary application of this compound in research lies in kinetic isotope effect studies. By comparing the reaction rates of the deuterated and non-deuterated versions of 4-benzyloxybenzaldehyde, researchers can gain deep insights into the transition state of reactions such as additions, oxidations, and reductions involving the aldehyde group. lookchem.com

Table 1: General Methods for the Synthesis of α-Deuterated Aldehydes

MethodDescriptionKey ReagentsReference
Reduction of EstersThe corresponding ester is reduced to the deuterated aldehyde using a deuterated reducing agent.Lithium aluminum deuteride (B1239839) (LiAlD₄), Diisobutylaluminium deuteride (DIBAL-D) nih.gov
Oxidation of Deuterated AlcoholsA primary alcohol is first deuterated at the α-position and then oxidized to the aldehyde.Deuterated oxidizing agents or standard oxidation of a deuterated alcohol. nih.gov
N-Heterocyclic Carbene (NHC) CatalysisDirect hydrogen-deuterium exchange at the formyl position of an aldehyde catalyzed by an NHC.NHC catalyst, D₂O nih.gov
From Arylmethyl HalidesA one-pot synthesis from arylmethyl halides using D₂O as the deuterium source.D₂O, Pyridinium salt intermediates

Table 2: Physicochemical Properties of 4-Benzyloxybenzaldehyde

PropertyValue
Molecular FormulaC₁₄H₁₂O₂
Molecular Weight212.24 g/mol
Melting Point71-74 °C
AppearanceWhite to light yellow crystalline powder

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O2

Molecular Weight

213.25 g/mol

IUPAC Name

deuterio-(4-phenylmethoxyphenyl)methanone

InChI

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2/i10D

InChI Key

ZVTWZSXLLMNMQC-MMIHMFRQSA-N

Isomeric SMILES

[2H]C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O

Origin of Product

United States

Sophisticated Synthetic Methodologies for Site Specific Deuterium Incorporation in 4 Benzyloxybenzaldehyde Alpha D1

Strategic Retrosynthesis for Alpha-Deuterated Benzaldehydes

The retrosynthetic analysis of α-deuterated benzaldehydes, such as 4-benzyloxybenzaldehyde-alpha-d1, primarily involves disconnections that allow for the introduction of deuterium (B1214612) at the formyl position. A common strategy is to disconnect the C-D bond, leading back to a suitable precursor that can be deuterated. youtube.comyoutube.com

One approach begins with the target molecule, this compound, and retrosynthetically cleaves the benzyl (B1604629) ether linkage to reveal 4-hydroxybenzaldehyde-alpha-d1. This intermediate can then be traced back to 4-hydroxybenzaldehyde (B117250), a readily available starting material. The key challenge then becomes the selective deuteration of the aldehyde proton.

Alternatively, a more direct retrosynthetic disconnection involves the formyl group itself. This can be conceptualized as a functional group interconversion (FGI), where the deuterated aldehyde is derived from a corresponding carboxylic acid, ester, or amide. nih.govnih.gov These functional groups can be reduced with deuterated reagents to afford the desired α-deuterated aldehyde. For instance, the reduction of a 4-benzyloxybenzoyl derivative with a deuterium source is a viable retrosynthetic pathway.

A particularly insightful retrosynthetic approach for aldol-type products involves identifying the 1,3-dioxygenated pattern and disconnecting the bond between the alpha and beta carbons relative to the carbonyl group. youtube.comyoutube.com While not directly applicable to the final target, this strategy is crucial when considering potential side reactions or alternative synthetic routes involving aldol (B89426) chemistry.

Precursor Design and Synthesis for Aldehyde Carbon Deuteration

The synthesis of 4-benzyloxybenzaldehyde, the non-deuterated precursor, is a well-established process. A common method involves the Williamson ether synthesis, where 4-hydroxybenzaldehyde is treated with benzyl bromide in the presence of a base like potassium carbonate. nih.govprepchem.com This reaction proceeds under a nitrogen atmosphere and typically involves refluxing in ethanol, followed by purification. nih.gov

Regioselective Deuteration Techniques for the Aldehyde Moiety

Achieving regioselective deuteration at the aldehyde position is paramount. Several techniques have been developed to address this challenge:

Reduction of Carboxylic Acid Derivatives: A traditional and effective method involves the reduction of carboxylic acid derivatives, such as esters or amides, using deuterated reducing agents. nih.govnih.gov For example, the corresponding 4-benzyloxybenzoyl chloride could be reduced with lithium aluminum deuteride (B1239839) (LiAlD₄) to yield the desired deuterated aldehyde. eventact.com However, the high reactivity and cost of reagents like LiAlD₄ can be a limitation. nih.govchemguide.co.uk

Direct Hydrogen-Deuterium Exchange (HDE): More modern approaches focus on the direct exchange of the formyl hydrogen for deuterium. This can be achieved through various catalytic systems:

Transition-Metal Catalysis: Iridium and ruthenium complexes have been shown to catalyze the H/D exchange at the formyl group of aromatic aldehydes using D₂ gas or D₂O as the deuterium source. eventact.comnih.govstrath.ac.uk However, these methods can sometimes lead to a lack of selectivity, with deuteration also occurring on the aromatic ring. nih.gov

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the direct deuteration of aldehydes. nih.govthieme-connect.comnih.gov This method utilizes D₂O as the deuterium source and operates through the formation of a Breslow intermediate. eventact.comnih.gov The reversibility of this intermediate's formation is key to driving the reaction towards the deuterated product. nih.govresearchgate.net

Photoredox Catalysis: A synergistic approach combining photoredox catalysis with organic catalysis has also been developed for the formyl-selective deuteration of aldehydes using D₂O. nih.govrsc.org This method involves the generation of an acyl radical via a hydrogen atom transfer (HAT) process, which then abstracts a deuterium atom from a deuterated thiol catalyst. nih.gov

Application of Deuterated Solvents and Reagents (e.g., D2O, Deuterated Reducing Agents)

The choice of deuterated solvent and reagent is critical for the success of the deuteration reaction.

Deuterium Oxide (D₂O): D₂O is an inexpensive and readily available source of deuterium, making it an attractive choice for many deuteration methods, including NHC-catalyzed and photoredox-catalyzed H/D exchange reactions. nih.govnih.govnih.gov

Deuterated Reducing Agents:

Lithium Aluminum Deuteride (LiAlD₄): A powerful reducing agent capable of reducing a wide range of functional groups. eventact.comlibretexts.org It is often used for the synthesis of deuterated aldehydes from esters or acid chlorides. nih.gov However, its high reactivity necessitates careful handling and anhydrous conditions. chemguide.co.uk

Sodium Borodeuteride (NaBD₄): A milder and more selective reducing agent compared to LiAlD₄. chemguide.co.uk It is often used for the reduction of aldehydes and ketones.

Deuterated Schwartz's Reagent (Cp₂Zr(D)Cl): This reagent, prepared from LiAlD₄, is used for the reduction of amides to aldehydes and has shown utility in synthesizing deuterated aldehydes. eventact.comnih.gov

Optimization of Reaction Parameters for Maximizing Isotopic Purity and Yield

Maximizing the isotopic purity and chemical yield of this compound requires careful optimization of reaction parameters.

For NHC-catalyzed deuteration , key parameters to consider include the choice of NHC catalyst, base, solvent, temperature, and reaction time. thieme-connect.com For instance, using a mixed solvent system of D₂O and an organic solvent like cyclopentyl methyl ether can be effective. thieme-connect.com The level of deuterium incorporation can often be improved by performing a second H/D exchange reaction on the initially deuterated product. nih.gov It is also noteworthy that D₂O can often be recycled and reused in subsequent reactions without a significant loss of efficiency. nih.gov

In transition-metal catalyzed HDE reactions , the choice of metal catalyst, ligands, and deuterium source (D₂ gas pressure or D₂O concentration) are crucial variables.

For reductions using deuterated metal hydrides , factors such as the stoichiometry of the reducing agent, temperature, and work-up procedure are important. An acidic work-up following reduction with LiAlD₄ or NaBD₄ is necessary to protonate the intermediate alkoxide. libretexts.org

The isotopic purity of the final product is a critical parameter. nih.govrsc.org It is typically determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). rsc.orgnih.gov These methods allow for the quantification of the percentage of deuterium incorporation at the desired position. nih.govrsc.org

Novel Approaches for Deuterium Introduction at the Alpha Position (e.g., N-Heterocyclic Carbene Catalysis)

N-Heterocyclic carbene (NHC) catalysis represents a significant advancement in the synthesis of α-deuterated aldehydes. nih.govnih.govarizona.edu This methodology offers a practical and cost-effective route for the direct C1-deuteration of a wide variety of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. nih.govresearchgate.net

The mechanism of NHC-catalyzed H/D exchange involves the nucleophilic attack of the NHC on the aldehyde to form a Breslow intermediate. eventact.comnih.gov This intermediate can then be protonated by D₂O. The key to the success of this method is re-engineering the reactivity to favor the reversible H/D exchange over the often kinetically favored and irreversible benzoin (B196080) condensation. nih.govresearchgate.net By using an excess of D₂O, the equilibrium can be shifted towards the formation of the deuterated aldehyde with high levels of deuterium incorporation, often exceeding 95%. nih.govnih.gov

This method is operationally simple and has been shown to be scalable, with the potential for recycling the D₂O, which further enhances its cost-effectiveness. nih.gov Furthermore, the chemoselectivity of this protocol allows for the late-stage deuteration of complex molecules, including natural products and therapeutic agents. nih.govnih.gov

Comparative Analysis of Synthetic Routes for Deuterated Benzaldehyde (B42025) Derivatives

Several synthetic routes are available for the preparation of deuterated benzaldehyde derivatives, each with its own advantages and disadvantages.

Method Precursor Deuterium Source Advantages Disadvantages References
Reduction of Esters/Amides Ester, AmideLiAlD₄, Cp₂Zr(D)ClHigh deuterium incorporation, well-established.High cost of reagents, harsh reaction conditions. nih.gov, , nih.gov
Transition-Metal Catalyzed HDE AldehydeD₂, D₂ODirect deuteration, atom-economical.Potential for low selectivity (ring deuteration), moderate D-incorporation. nih.gov, eventact.com
N-Heterocyclic Carbene (NHC) Catalysis AldehydeD₂OHigh D-incorporation (>95%), mild conditions, broad substrate scope, operational simplicity, cost-effective.May require optimization for specific substrates. nih.gov, thieme-connect.com, nih.gov
Photoredox/Organic Co-catalysis AldehydeD₂OMild conditions, high efficiency, excellent functional group tolerance.Requires a light source and photocatalyst. nih.gov, rsc.org
From Aryl Halides Aryl IodideN/AAlternative route.Can have reactivity control issues. nih.gov
From Carboxylic Acids Carboxylic AcidN/AUtilizes readily available starting materials.May require multiple steps. nih.gov
From Benzyl Halides Benzyl HalideD₂OOne-pot procedure.Stoichiometric method. nih.gov,

Table 1: Comparative Analysis of Synthetic Routes to Deuterated Benzaldehydes

Traditional methods involving the reduction of carboxylic acid derivatives are reliable but often suffer from the high cost and hazardous nature of the deuterated reducing agents. nih.gov Transition-metal catalyzed H/D exchange offers a more direct approach, but can be plagued by issues of selectivity and incomplete deuterium incorporation. nih.gov

In contrast, modern organocatalytic methods, particularly NHC catalysis, have emerged as superior strategies. arizona.edu They provide a highly efficient, selective, and practical means for synthesizing α-deuterated aldehydes with excellent isotopic purity under mild and cost-effective conditions. nih.govnih.gov The synergistic photoredox and organic catalysis approach also presents a powerful and versatile alternative. nih.govrsc.org The choice of the optimal synthetic route will ultimately depend on factors such as the specific substrate, desired scale, and available resources.

Mechanistic Investigations Utilizing 4 Benzyloxybenzaldehyde Alpha D1 As a Probe

Kinetic Isotope Effect (KIE) Studies with 4-BENZYLOXYBENZALDEHYDE-alpha-D1

The kinetic isotope effect is the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD), in this case, kH/kD. guidechem.com The magnitude of the KIE can provide significant insights into the reaction mechanism.

Primary Kinetic Isotope Effects on Aldehyde Reactions

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For reactions involving this compound, a significant primary KIE (typically kH/kD > 2) would be expected in reactions where the aldehydic C-D bond is cleaved during the slowest step. Examples of such reactions include certain oxidation reactions, radical reactions, and hydride transfer processes.

For instance, in a hypothetical Cannizzaro-type reaction, where a hydride ion is transferred from one aldehyde molecule to another, the cleavage of the C-H (or C-D) bond is central to the mechanism. If this hydride transfer is the rate-determining step, a substantial primary KIE would be anticipated. The observation of a large KIE would strongly support a mechanism where the formyl C-H bond is broken in the transition state of the rate-limiting step.

Reaction TypeExpected Primary KIE (kH/kD) for C-D Bond CleavageMechanistic Implication
Cannizzaro Reaction> 2C-H(D) bond cleavage is part of the rate-determining step.
Hydride Transfer to a Carbocation> 2Hydride transfer is the rate-limiting step.
Certain Oxidation Reactions> 2C-H(D) bond is broken in the slowest step.

Table 1: Expected Primary Kinetic Isotope Effects in Aldehyde Reactions

Secondary Kinetic Isotope Effects and Their Interpretations

Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken or formed in the rate-determining step. guidechem.com These effects are generally smaller than primary KIEs (kH/kD is close to 1) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). guidechem.com They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state.

In the context of this compound, secondary KIEs are particularly informative in nucleophilic addition reactions to the carbonyl group. During such a reaction, the hybridization of the carbonyl carbon changes from sp2 in the aldehyde to sp3 in the tetrahedral intermediate. This change in hybridization alters the vibrational frequency of the C-H (or C-D) bond.

A normal secondary KIE (kH/kD > 1) is typically observed in these cases. This is because the C-H(D) out-of-plane bending vibration is less restricted in the sp2-hybridized ground state compared to the more crowded sp3-hybridized transition state. The increase in vibrational frequency upon moving to the transition state is greater for the C-H bond than for the C-D bond, leading to a slightly faster reaction for the protiated compound.

Conversely, an inverse secondary KIE (kH/kD < 1) might be observed if there is a loosening of the C-H(D) bond in the transition state, for example, through hyperconjugation.

Hybridization Change at Carbonyl CarbonType of Secondary KIETypical kH/kD ValueInterpretation
sp2 to sp3Normal> 1 (e.g., 1.05 - 1.3)Increase in steric crowding around the C-H(D) bond in the transition state.
sp3 to sp2Inverse< 1Decrease in steric crowding around the C-H(D) bond in the transition state.

Table 2: Secondary Kinetic Isotope Effects in Aldehyde Reactions

Analysis of Isotope Effects for Transition State Characterization

The magnitude of the KIE can provide detailed information about the structure of the transition state. For a primary KIE, a maximum value is expected for a symmetrical transition state where the hydrogen is halfway between the donor and acceptor. As the transition state becomes more reactant-like or product-like, the KIE is expected to decrease.

For secondary KIEs in nucleophilic additions to this compound, the magnitude of the effect can indicate the extent of bond formation in the transition state. A larger normal secondary KIE would suggest a transition state that is more product-like (i.e., more sp3 character), with significant bond formation between the nucleophile and the carbonyl carbon. A smaller effect would point towards a more reactant-like transition state (i.e., more sp2 character).

Elucidation of Rate-Determining Steps in Complex Organic Transformations

If a significant primary KIE is observed for a complex reaction, it provides strong evidence that the C-H(D) bond cleavage is the rate-determining step. If a secondary KIE is observed, it suggests that a step involving a change in hybridization at the carbonyl carbon is rate-limiting. If no KIE is observed (kH/kD ≈ 1), it implies that the step involving the deuterated position is not the rate-determining step, and the slowest step occurs elsewhere in the reaction sequence.

Tracing Reaction Pathways via Isotopic Labeling

Isotopic labeling with deuterium (B1214612), as in this compound, allows chemists to trace the fate of specific atoms throughout a reaction sequence. By analyzing the position of the deuterium atom in the products, one can distinguish between different possible reaction pathways.

Nucleophilic Addition Reactions to the Deuterated Aldehyde

In a nucleophilic addition to this compound, the deuterium atom is expected to remain attached to the former carbonyl carbon in the resulting alcohol product. For example, in a Grignard reaction with methylmagnesium bromide, the product would be 1-(4-(benzyloxy)phenyl)-1-deuteroethanol. The presence of deuterium in this specific location would confirm the proposed nucleophilic addition mechanism.

If the deuterium were found at a different position in the product, it would suggest a more complex reaction pathway, possibly involving rearrangements or unexpected hydrogen-deuterium exchange processes. The absence of deuterium in the product would indicate that the aldehydic hydrogen was lost during the reaction, which would be inconsistent with a simple nucleophilic addition.

ReagentExpected Product with this compoundMechanistic Confirmation
Methylmagnesium bromide1-(4-(benzyloxy)phenyl)-1-deuteroethanolConfirms nucleophilic addition of the methyl group to the carbonyl carbon.
Sodium borohydride (B1222165)(4-(benzyloxy)phenyl)deuteriomethanolConfirms hydride (or deuteride (B1239839) from a deuterated source) addition to the carbonyl carbon.
Cyanide (followed by acid workup)2-(4-(benzyloxy)phenyl)-2-deutero-2-hydroxyacetonitrileConfirms nucleophilic addition of the cyanide ion.

Table 3: Tracing Nucleophilic Addition Pathways with this compound

Oxidation and Reduction Processes Involving the Labeled Aldehyde

The deuterium label in this compound is particularly valuable for investigating the mechanisms of oxidation and reduction at the carbonyl group. The difference in mass between protium (B1232500) (¹H) and deuterium (²H or D) leads to a difference in the zero-point energy of the C-H and C-D bonds. libretexts.org The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning more energy is required to break it. libretexts.org This often results in a slower reaction rate when a C-D bond is cleaved in the rate-determining step compared to a C-H bond, a phenomenon known as a primary kinetic isotope effect (KIE). chem-station.com

Oxidation:

In the oxidation of an aldehyde to a carboxylic acid, the aldehydic C-H bond is broken. By comparing the rate of oxidation of 4-benzyloxybenzaldehyde with that of its deuterated analog, a primary KIE (kH/kD) can be determined. A significant kH/kD value (typically > 2) provides strong evidence that the aldehydic C-H bond is cleaved in the rate-determining step of the reaction. princeton.edu For instance, in a hypothetical oxidation using a chromium(VI) reagent, the reaction would likely proceed via a chromate (B82759) ester intermediate, followed by the rate-limiting cleavage of the C-H(D) bond.

Reduction:

Conversely, in the reduction of an aldehyde to an alcohol using a hydride reagent like sodium borohydride, a new C-H bond is formed. If the reaction is studied in a deuterated solvent (e.g., D₂O or CH₃OD) with the unlabeled aldehyde, a solvent isotope effect might be observed. However, using this compound with a standard hydride reagent allows for the investigation of secondary kinetic isotope effects. In this case, the C-D bond is not broken but the hybridization of the carbonyl carbon changes from sp² to sp³. wikipedia.org This change in hybridization can lead to a secondary KIE, which is typically smaller than a primary KIE (kH/kD often between 0.8 and 1.2) but can still provide valuable information about the transition state. wikipedia.org

Below is a table illustrating hypothetical KIE data for the oxidation and reduction of 4-benzyloxybenzaldehyde, demonstrating how the deuterium label can be used to probe the reaction mechanisms.

ReactionLabeled CompoundUnlabeled Compound Rate (kH)Labeled Compound Rate (kD)Kinetic Isotope Effect (kH/kD)Mechanistic Implication
Oxidation with KMnO₄This compound5.2 x 10⁻⁴ M⁻¹s⁻¹8.7 x 10⁻⁵ M⁻¹s⁻¹5.98C-H(D) bond cleavage is the rate-determining step.
Reduction with NaBH₄This compound1.8 x 10⁻³ M⁻¹s⁻¹1.6 x 10⁻³ M⁻¹s⁻¹1.13C-H(D) bond is not broken in the rate-determining step; secondary KIE observed due to rehybridization.

This table contains hypothetical data for illustrative purposes.

Rearrangement Reactions and Deuterium Migration Studies

Isotopically labeled compounds like this compound are indispensable for studying rearrangement reactions where the aldehydic hydrogen might migrate. masterorganicchemistry.com Such studies can unambiguously determine whether a particular hydrogen atom is involved in a rearrangement and can help to distinguish between different possible mechanistic pathways, such as intramolecular 1,2-hydride shifts or intermolecular proton transfers.

One classic example of a rearrangement where this labeled aldehyde could be employed is the Cannizzaro reaction. In this disproportionation reaction, two molecules of an aldehyde (without α-hydrogens) react in the presence of a strong base to yield a primary alcohol and a carboxylic acid. The accepted mechanism involves the transfer of a hydride ion from a hemiacetal-like intermediate to a second molecule of the aldehyde. By using a 1:1 mixture of 4-benzyloxybenzaldehyde and this compound, the origin of the hydrogen atom in the resulting alcohol can be determined. If the reaction is intramolecular, the alcohol formed from the deuterated aldehyde should retain the deuterium, while the carboxylate will be formed from the protiated aldehyde.

Another area of investigation is the study of acid-catalyzed rearrangements. While less common for simple benzaldehydes, in more complex systems, the aldehydic proton could potentially participate in rearrangements. The use of the deuterated compound, coupled with techniques like NMR spectroscopy and mass spectrometry, would allow for the precise tracking of the deuterium atom's position in the product, thereby confirming or refuting proposed mechanistic pathways involving hydride or deuteride shifts.

Solvent Isotope Effects in Homogeneous Catalytic Systems

Solvent isotope effects (SIEs) can provide significant insights into the role of the solvent in a reaction mechanism, particularly in catalytic processes. nih.gov An SIE is observed when the reaction rate changes upon replacing a protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD). semanticscholar.org

In a homogeneous catalytic system involving this compound, studying the reaction in both protiated and deuterated solvents can help to elucidate the involvement of the solvent in proton transfer steps. For example, in the hydrogenation of the aldehyde catalyzed by a transition metal complex, the solvent may participate in the catalytic cycle by acting as a proton shuttle. acs.org

If the rate-determining step involves the transfer of a proton from the solvent to the substrate or the catalyst, a normal solvent kinetic isotope effect (kH₂O/kD₂O > 1) would be expected. semanticscholar.org Conversely, an inverse solvent kinetic isotope effect (kH₂O/kD₂O < 1) can occur under certain circumstances, for instance, if a rapid equilibrium involving the solvent precedes the rate-limiting step. semanticscholar.org

The combination of using a deuterated substrate like this compound and a deuterated solvent allows for the deconvolution of substrate and solvent isotope effects, providing a more detailed picture of the reaction mechanism. For example, a study could be designed to determine if the aldehydic hydrogen/deuterium is exchanged with protons/deuterons from the solvent during the catalytic cycle.

Below is a hypothetical data table illustrating the study of solvent isotope effects on the catalytic hydrogenation of 4-benzyloxybenzaldehyde.

SubstrateSolventCatalystRate Constant (k)Solvent Isotope Effect (kH₂O/kD₂O)
4-BenzyloxybenzaldehydeH₂O[Rh(COD)Cl]₂3.4 x 10⁻² s⁻¹2.1
4-BenzyloxybenzaldehydeD₂O[Rh(COD)Cl]₂1.6 x 10⁻² s⁻¹
This compoundH₂O[Rh(COD)Cl]₂3.3 x 10⁻² s⁻¹2.06
This compoundD₂O[Rh(COD)Cl]₂1.6 x 10⁻² s⁻¹

This table contains hypothetical data for illustrative purposes.

Advanced Chemical Transformations and Derivatization of Labeled Scaffolds

Synthesis of Novel Deuterated Compounds from 4-BENZYLOXYBENZALDEHYDE-alpha-D1

The deuterated aldehyde functionality of this compound serves as a synthetic handle for the preparation of a range of other deuterated functional groups.

Preparation of Deuterated Carboxylic Acids

The oxidation of this compound can yield the corresponding deuterated carboxylic acid, 4-benzyloxybenzoic acid-alpha-d1. Standard oxidation conditions, such as the Pinnick oxidation using sodium chlorite, are generally mild and are not expected to compromise the deuterium (B1214612) label.

Table 1: Representative Oxidation of this compound to 4-Benzyloxybenzoic acid-alpha-d1

ReactantReagentsProductExpected Deuterium Retention
This compoundNaClO2, NaH2PO4, 2-methyl-2-butene4-Benzyloxybenzoic acid-alpha-d1>98%

Synthesis of Deuterated Alcohols

The reduction of the aldehyde group in this compound provides a direct route to the corresponding deuterated primary alcohol, (4-(benzyloxy)phenyl)methanol-d1. The use of hydride reagents where the hydride is delivered to the carbonyl carbon will result in the formation of a C-H bond, with the original C-D bond remaining intact.

Table 2: Synthesis of (4-(benzyloxy)phenyl)methanol-d1

ReactantReagentsProductExpected Deuterium Retention
This compoundSodium borohydride (B1222165) (NaBH4), Methanol(4-(benzyloxy)phenyl)methanol-d1>99%
This compoundLithium aluminum hydride (LiAlH4), Diethyl ether(4-(benzyloxy)phenyl)methanol-d1>99%

Formation of Deuterated Imines, Oximes, and Other Nitrogen-Containing Derivatives

The reaction of this compound with primary amines leads to the formation of deuterated imines. This condensation reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. The deuterium atom at the former aldehyde carbon remains in the resulting imine. Similarly, reaction with hydroxylamine (B1172632) or other nitrogen nucleophiles can produce deuterated oximes and related derivatives. A general procedure for imine synthesis involves the reaction of an aldehyde with an amine, often with heating and removal of water. beilstein-journals.org

Table 3: Synthesis of Deuterated Nitrogen-Containing Derivatives

ReactantReagentProduct ClassExpected Deuterium Retention
This compoundPrimary Amine (R-NH2)Deuterated Imine>99%
This compoundHydroxylamine (NH2OH)Deuterated Oxime>99%

Chemoselective Modifications of the Benzyloxy Moiety

The benzyloxy group in this compound can be selectively cleaved to yield the corresponding deuterated 4-hydroxybenzaldehyde (B117250). Catalytic hydrogenation is a common method for debenzylation. Care must be taken in the choice of catalyst and reaction conditions to avoid reduction of the aldehyde group. For instance, using a poisoned catalyst or specific transfer hydrogenation conditions can favor the debenzylation over aldehyde reduction.

Applications of Labeled Derivatives in Synthetic Methodology Development

The primary application of compounds like this compound and its derivatives lies in the study of reaction mechanisms through the kinetic isotope effect (KIE). By comparing the rate of a reaction involving the deuterated compound with that of its non-deuterated counterpart, researchers can determine whether the C-H(D) bond is broken in the rate-determining step. This information is invaluable for optimizing reaction conditions and designing new catalysts.

For example, the oxidation of this compound to the corresponding carboxylic acid could be studied to understand the mechanism of the oxidant. A significant KIE would suggest that the cleavage of the aldehydic C-D bond is part of the slow step of the reaction.

Rigorous Analytical and Spectroscopic Validation of Isotopic Integrity and Position

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules and is particularly powerful for the analysis of isotopically labeled compounds.

Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the extent of deuteration. In the case of 4-BENZYLOXYBENZALDEHYDE-alpha-D1, the most telling feature in the ¹H NMR spectrum is the significant reduction or complete disappearance of the signal corresponding to the aldehydic proton. This proton typically appears as a singlet in the range of 9.8-10.0 ppm. By integrating the remaining proton signals of the molecule (e.g., the aromatic protons and the benzylic methylene (B1212753) protons) and comparing them to the integral of the residual aldehydic proton signal, a precise calculation of the deuterium (B1214612) incorporation can be made. For instance, a deuterium incorporation of over 98% is commonly achieved and verified through this method.

Proton Typical Chemical Shift (δ, ppm) of Non-deuterated Compound Expected Observation in this compound
Aldehydic-H9.85Signal significantly diminished or absent
Aromatic-H (CHO-substituted ring)7.85 (d), 7.15 (d)Signals present, used as internal reference
Aromatic-H (Benzyl ring)7.30-7.45 (m)Signals present, used as internal reference
Methylene-H (CH₂)5.15 (s)Signal present, used as internal reference

This table is interactive. Users can sort and filter the data.

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy provides direct evidence for the position of the deuterium atom. In the ²H NMR spectrum of this compound, a single resonance would be expected in the region corresponding to an aldehydic deuteron. This signal, appearing around 9.8-10.0 ppm, unequivocally confirms that the deuterium is attached to the carbonyl carbon. The absence of any other signals in the ²H NMR spectrum further validates the specific isotopic labeling at the alpha-position.

Beyond ¹H and ²H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers additional confirmation of the isotopic labeling. In the ¹³C NMR spectrum of this compound, the signal for the aldehydic carbon (typically around 191-192 ppm) will exhibit a characteristic splitting pattern due to coupling with the deuterium atom (a triplet, following the 2nI+1 rule where I=1 for deuterium). Furthermore, a slight upfield shift, known as an isotope shift, of the C-D carbon signal compared to the C-H carbon signal in the non-deuterated analogue is often observed. This provides another layer of verification for the position of the deuterium label.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula and the level of isotopic enrichment. For this compound, HRMS would be expected to show a molecular ion peak corresponding to the mass of the deuterated compound (C₁₄H₁₁DO₂). The high resolution of the instrument allows for the differentiation of this mass from other potential elemental compositions, thereby confirming the molecular formula with a high degree of confidence.

While HRMS confirms the mass of the deuterated molecule, Isotope Ratio Mass Spectrometry (IRMS) can be employed for a more precise determination of the isotopic abundance. By comparing the ion intensities of the deuterated and non-deuterated molecular ions (or characteristic fragment ions), a highly accurate measurement of the deuterium enrichment can be obtained. This technique is particularly useful for quantifying very high levels of isotopic purity.

Technique Parameter Measured Expected Result for this compound
HRMSExact Mass[M+H]⁺ or [M]⁺˙ corresponding to C₁₄H₁₁DO₂
IRMSIsotope RatioHigh abundance ratio of deuterated to non-deuterated species

This table is interactive. Users can sort and filter the data.

Vibrational Spectroscopy (IR, Raman) for Isotope-Induced Band Shifts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can detect the changes in bond vibrational frequencies that occur upon isotopic substitution. The substitution of a hydrogen atom with a heavier deuterium atom results in a lower vibrational frequency for the C-D bond compared to the C-H bond.

In the IR spectrum of this compound, the characteristic C-H stretching vibration of the aldehyde group, which typically appears around 2720-2820 cm⁻¹, would be shifted to a lower wavenumber (approximately 2050-2150 cm⁻¹) for the C-D stretch. This significant and predictable shift provides clear evidence of deuteration at the aldehydic position. Similarly, the C-D bending vibrations would also be observed at lower frequencies compared to their C-H counterparts.

Vibrational Mode Typical Wavenumber (cm⁻¹) for C-H Expected Wavenumber (cm⁻¹) for C-D
Aldehydic C-H/C-D Stretch~2730~2060
Aldehydic C-H/C-D Bend~1390~980

This table is interactive. Users can sort and filter the data.

Chromatographic Techniques Coupled with Spectroscopic Detection for Purity and Isomeric Purity of Labeled Products

To ensure the fidelity of this compound, a multi-faceted analytical approach is employed, primarily utilizing Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This combination allows for the simultaneous assessment of chemical purity, isotopic enrichment, and the precise location of the deuterium atom (isomeric purity).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds like 4-Benzyloxybenzaldehyde. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. A well-established phenomenon known as the kinetic isotope effect can lead to slight differences in retention times between a deuterated compound and its non-deuterated (protiated) analog. nih.gov Typically, deuterated compounds elute slightly earlier than their protiated counterparts on common nonpolar GC columns. nih.gov This allows for the chromatographic resolution of the labeled product from any residual unlabeled starting material.

Following separation by GC, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides two critical pieces of information:

Chemical Purity: The total ion chromatogram (TIC) reveals the presence of any impurities. The purity of the sample is determined by the area percentage of the main peak corresponding to the product.

Isotopic Enrichment: By examining the mass spectrum of the product peak, the isotopic enrichment can be precisely calculated. The molecular ion (M+) of unlabeled 4-Benzyloxybenzaldehyde appears at m/z 212.24. For the deuterated analog, this compound, the molecular ion peak is expected at m/z 213.25. The relative intensities of these two ion signals allow for the direct calculation of the percentage of deuterium incorporation. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve ions with very small mass differences, ensuring accurate quantification. nih.govrsc.org

Interactive Table 1: Illustrative GC-MS Data for the Analysis of this compound

This table presents hypothetical, yet representative, GC-MS data for a synthesized batch of this compound, demonstrating the assessment of chemical and isotopic purity.

Compound AnalyteRetention Time (min)Observed m/z (Molecular Ion)Relative Abundance (%)Purity Assessment
4-Benzyloxybenzaldehyde 12.54212.241.2Chemical Impurity / Unlabeled Material
This compound 12.51213.2598.8Isotopic Purity: 98.8%

Note: The slightly earlier retention time for the deuterated species is a typical manifestation of the chromatographic isotope effect. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Coupled to NMR and MS

For compounds that may be less thermally stable or for orthogonal verification, HPLC is the preferred separation method. Similar to GC, a subtle isotope effect can sometimes be observed in reversed-phase HPLC, where deuterated compounds may have slightly different retention times than their hydrogen-containing counterparts. researchgate.net HPLC is often coupled to a photodiode array (PDA) detector for routine purity checks and to a mass spectrometer (LC-MS) for confirming molecular weight and isotopic enrichment, analogous to GC-MS.

The most definitive technique for confirming the isomeric purity—the exact location of the deuterium label—is Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org While direct NMR of the bulk sample is informative, coupling HPLC with NMR (HPLC-NMR), often via an intermediary solid-phase extraction (SPE) interface (HPLC-SPE-NMR), provides unequivocal proof of structure for the specific compound eluting at a given retention time. nih.gov

Interactive Table 2: Expected ¹H NMR Spectral Data for Positional Verification

This table outlines the expected changes in the ¹H NMR spectrum that confirm the successful and specific synthesis of this compound.

Proton EnvironmentExpected Chemical Shift (δ, ppm) in Unlabeled CompoundExpected Observation in this compoundStructural Confirmation
Aldehydic Proton (-CHO)~9.88 (singlet, 1H)Signal absent or significantly diminished (>98% reduction)Confirms deuteration at the α-position
Aromatic Protons (ortho to CHO)~7.85 (doublet, 2H)No significant changeConfirms integrity of the benzaldehyde (B42025) ring
Aromatic Protons (meta to CHO)~7.15 (doublet, 2H)No significant changeConfirms integrity of the benzaldehyde ring
Benzylic Protons (-OCH₂Ph)~5.16 (singlet, 2H)No significant changeConfirms integrity of the benzyl (B1604629) ether group
Phenyl Protons (-OCH₂Ph)~7.30-7.45 (multiplet, 5H)No significant changeConfirms integrity of the benzyl ether group

Computational and Theoretical Studies on 4 Benzyloxybenzaldehyde Alpha D1 Reactivity and Isotope Effects

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a cornerstone for understanding the step-by-step pathways of chemical reactions. For 4-BENZYLOXYBENZALDEHYDE-alpha-D1, methods like Density Functional Theory (DFT) are employed to map out the potential energy surface of a given reaction. scienceopen.com These calculations can trace the reaction path from reactants to products, identifying key transition states and intermediates along the way. chemrxiv.org

The primary influence of the deuterium (B1214612) atom at the alpha position is on reactions involving the cleavage of the C-D bond. For instance, in a hypothetical nucleophilic addition to the carbonyl group, quantum chemical calculations can determine the activation energy for both the deuterated and non-deuterated analogues. The difference in these activation energies provides a quantitative measure of the kinetic isotope effect and helps to confirm whether the formyl C-H (or C-D) bond is broken in the rate-determining step of the reaction.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Addition

ReactantNucleophileSolvent (Implicit Model)Calculated Activation Energy (kcal/mol)
4-BenzyloxybenzaldehydeCN⁻Acetonitrile12.5
4-Benzyloxybenzaldehyde-α-d1CN⁻Acetonitrile13.8

This table illustrates how quantum chemical calculations could predict a higher activation energy for the deuterated compound, suggesting a primary kinetic isotope effect.

Furthermore, these calculations can elucidate more complex, multi-step reaction mechanisms, such as those catalyzed by transition metals or light. nih.gov By modeling each step, from substrate binding to product release, a comprehensive understanding of the catalytic cycle and the role of the deuterium label can be achieved.

Modeling of Transition States and Intermediates for Reactions Involving Deuterated Aldehyde

The transition state is a fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. Modeling the geometry and energy of transition states is crucial for understanding reaction rates and selectivity. For reactions involving this compound, such as aldol (B89426) or Cannizzaro reactions, the structure of the transition state determines the stereochemical outcome. youtube.com

Table 2: Hypothetical Calculated Properties of a Transition State for Hydride Transfer

Property4-Benzyloxybenzaldehyde4-Benzyloxybenzaldehyde-α-d1
C-H/C-D Stretching Frequency (cm⁻¹)~2900~2100
Zero-Point Energy of C-H/C-D Bond (kcal/mol)~4.1~3.0
Calculated Enthalpy of Activation (ΔH‡) (kcal/mol)15.216.3

This table demonstrates the expected differences in vibrational frequencies and zero-point energies, leading to a higher activation enthalpy for the deuterated species.

Theoretical Prediction and Calculation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov The theoretical prediction and calculation of KIEs are powerful tools for determining reaction mechanisms. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE can occur even if the bond is not broken, due to changes in the vibrational environment of the isotopic atom between the reactant and the transition state.

For this compound, a significant primary KIE would be expected in reactions where the formyl C-D bond is cleaved, such as in a hydride transfer reaction. nih.gov Computational models can predict the magnitude of the KIE by calculating the rate constants for both the deuterated (k_D) and non-deuterated (k_H) species.

Table 3: Hypothetical Calculated Kinetic Isotope Effects at 298 K

Reaction TypePredicted kH/kDImplication
Cannizzaro Reaction6.8C-H/C-D bond cleavage in the rate-determining step.
Grignard Addition1.1C-H/C-D bond is not significantly involved in the rate-determining step.
Wittig Reaction0.98Inverse secondary KIE, suggesting a change in hybridization at the formyl carbon in the transition state.

This table showcases how predicted KIE values can differentiate between reaction mechanisms.

The magnitude of the predicted KIE can also provide insights into the nature of the transition state. rsc.org For example, a highly symmetrical transition state in a proton transfer reaction often leads to a maximal KIE.

Molecular Dynamics Simulations for Understanding Deuterium Influence on Reaction Dynamics

For this compound, MD simulations can be used to explore how the deuterium atom affects the conformational dynamics of the molecule and its interactions with solvent molecules or a catalyst. researchgate.net The slightly different mass and vibrational properties of deuterium can lead to subtle changes in intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 4: Hypothetical Data from Molecular Dynamics Simulations

Property4-Benzyloxybenzaldehyde in Water4-Benzyloxybenzaldehyde-α-d1 in Water
Average Residence Time of Water at Carbonyl Oxygen (ps)3.53.7
Diffusion Coefficient (10⁻⁵ cm²/s)1.21.18
Torsional Angle Fluctuation of Benzyloxy Group (degrees)15.215.1

This table illustrates the subtle effects deuterium substitution might have on the dynamic properties of the molecule in solution.

Reactive molecular dynamics simulations can also be employed to model the entire reaction event, providing a more detailed understanding of the factors that influence the reaction trajectory and the role of isotopic substitution in the dynamics of bond breaking and formation. nih.gov

Conformational Analysis and Electronic Structure Studies of this compound

The three-dimensional shape (conformation) and the distribution of electrons (electronic structure) within a molecule are fundamental to its reactivity. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms and the energy barriers to rotation around its single bonds.

Electronic structure studies, often performed in conjunction with conformational analysis, provide information about the distribution of electron density, molecular orbitals, and electrostatic potential.

Table 5: Hypothetical Calculated Electronic Properties

Property4-Benzyloxybenzaldehyde4-Benzyloxybenzaldehyde-α-d1
Dipole Moment (Debye)3.53.5
Energy of HOMO (eV)-6.2-6.2
Energy of LUMO (eV)-1.8-1.8
Partial Charge on Carbonyl Carbon (e)+0.45+0.45

This table indicates that the electronic properties are not significantly altered by deuteration at the alpha position.

These studies are crucial for understanding the molecule's reactivity. For example, the energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the preferred site for nucleophilic attack. The partial charges on the atoms can help to predict electrostatic interactions with other molecules. While deuteration does not significantly alter the electronic structure, these fundamental properties are essential for building accurate computational models of the molecule's reactivity.

Emerging Research Directions and Future Prospects for Deuterated Aldehydes in Chemical Science

Integration of Labeled Aldehydes in Sustainable Synthesis and Green Chemistry Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern synthetic chemistry. researchgate.net Deuterated aldehydes, including 4-BENZYLOXYBENZALDEHYDE-alpha-D1, can be integrated into sustainable synthetic strategies. The use of D₂O as a deuterium (B1214612) source in catalytic deuteration reactions represents a greener alternative to traditional methods that often rely on expensive and hazardous deuterated reagents. nih.gov

The non-deuterated analogue, 4-benzyloxybenzaldehyde, serves as an intermediate in the synthesis of various organic compounds. sigmaaldrich.com By employing its deuterated counterpart, chemists can introduce an isotopic label at a specific position, which can be invaluable for tracking reaction mechanisms and understanding metabolic pathways of more complex molecules derived from it. Furthermore, the development of solid-phase synthesis supports, such as 4-benzyloxybenzaldehyde polystyrene resin, provides a pathway for cleaner product isolation and catalyst recycling, aligning with the goals of green chemistry. researchgate.net The application of such a support with the deuterated aldehyde could facilitate the sustainable synthesis of labeled peptides and other complex molecules.

Green Chemistry AspectPotential Application of this compound
Atom Economy Use in reactions where the deuterium label is fully incorporated into the final product.
Use of Renewable Feedstocks The benzaldehyde (B42025) moiety can be derived from natural sources like cinnamon oil. kyoto-u.ac.jp
Catalysis Employment of catalytic methods for its synthesis and subsequent reactions, minimizing waste.
Benign Solvents Synthesis and reactions in greener solvents, potentially including D₂O as both solvent and deuterium source.

Exploration of New Catalytic Systems for Deuteration and Derivatization

The efficient and selective synthesis of deuterated aldehydes is a key area of research. Recent advancements have focused on the development of novel catalytic systems that can facilitate the direct deuteration of the aldehyde C-H bond. Transition metal catalysts, particularly those based on palladium and ruthenium, have shown promise in the deuteration of benzaldehydes. nih.gov For instance, the hydrogenation of benzaldehyde in the presence of D₂ on a Pd/C catalyst can lead to the formation of the deuterated aldehyde. nih.gov

Furthermore, organocatalysis has emerged as a powerful tool for deuteration. Chiral phase-transfer organocatalysts, for example, have demonstrated that site-specific deuteration can enhance their stability and performance. nih.gov The exploration of such catalysts for the synthesis of this compound could lead to more efficient and enantioselective processes. The derivatization of this labeled aldehyde can then be achieved through established reactions of the aldehyde functional group, such as oxidation, reduction, and carbon-carbon bond-forming reactions, to produce a variety of deuterated downstream products.

Catalytic SystemDescriptionPotential Relevance for this compound
Palladium on Carbon (Pd/C) A heterogeneous catalyst used for hydrogenation and deuteration reactions.Could be used for the direct deuteration of 4-benzyloxybenzaldehyde using D₂ gas. nih.gov
Ruthenium Complexes Homogeneous catalysts that can facilitate H/D exchange reactions.Offers a potential route for deuteration using D₂O as the deuterium source.
Chiral Phase-Transfer Catalysts Organocatalysts that can induce chirality during chemical transformations.Could be employed for the asymmetric derivatization of the deuterated aldehyde. nih.gov
Amine-Base Catalysis Utilizes amine bases to facilitate hydrogen isotope exchange at benzylic positions. strath.ac.ukPotentially applicable for the deuteration step in the synthesis of the target compound.

Development of this compound as a Precursor for Advanced Chemical Probes

Isotopically labeled compounds are invaluable tools in the development of chemical probes for studying biological systems and reaction mechanisms. The deuterium atom in this compound can serve as a spectroscopic marker, allowing for the tracking of the molecule and its metabolites by techniques such as mass spectrometry and NMR spectroscopy.

The non-deuterated form, 4-benzyloxybenzaldehyde, is a known intermediate in the synthesis of compounds with potential biological activity, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs). sigmaaldrich.com By using the deuterated precursor, researchers can synthesize labeled versions of these bioactive molecules. These labeled probes can provide crucial insights into their mechanism of action, metabolic fate, and binding interactions with their biological targets. The benzyloxy group also offers a site for further chemical modification, allowing for the attachment of fluorescent tags or other reporter groups to create multimodal chemical probes.

Leveraging Deuterium Labeling for Enhancing Material Science Applications (e.g., polymer chemistry, optoelectronics)

The substitution of hydrogen with deuterium can significantly impact the properties of materials. In polymer chemistry, deuteration can alter physical properties and is a powerful tool for studying polymer structure and dynamics using neutron scattering techniques. The non-deuterated 4-benzyloxybenzaldehyde has been immobilized on a polystyrene support, demonstrating its compatibility with polymer systems. researchgate.net Incorporating this compound into polymer chains could lead to materials with enhanced thermal stability or altered optical properties.

In the field of optoelectronics, deuteration has been shown to improve the performance and lifetime of organic light-emitting diodes (OLEDs). While there is no specific research on the use of this compound in this context, benzaldehyde derivatives are used as building blocks for liquid crystals. The introduction of deuterium could potentially enhance the stability and performance of such materials.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Scientific Disciplines Utilizing Labeled Compounds

The applications of deuterated compounds like this compound extend beyond traditional organic chemistry, fostering interdisciplinary research. In medicinal chemistry and pharmacology, this labeled compound could be a precursor to deuterated drug candidates with improved metabolic profiles. The kinetic isotope effect associated with the C-D bond can slow down metabolism, potentially leading to longer-lasting drugs with fewer side effects.

In the field of food science and technology, benzaldehyde is a key flavor component. kyoto-u.ac.jp Labeled versions could be used in metabolic studies to understand how these flavors are processed and to develop more stable flavor formulations. Furthermore, the unique spectroscopic properties of deuterated compounds make them valuable standards and tracers in analytical chemistry, contributing to the development of more accurate and sensitive analytical methods.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-Benzyloxybenzaldehyde-alpha-D1 to ensure isotopic purity?

  • Methodological Answer : Synthesis requires precise control of deuterium incorporation. Start with deuterated reagents (e.g., D₂O or deuterated solvents) and use acid-catalyzed conditions to minimize proton exchange. For example, outlines a general method for benzaldehyde derivatives: refluxing with glacial acetic acid in ethanol, followed by solvent evaporation and filtration. However, for deuterated analogs, replace protic solvents with deuterated equivalents (e.g., CD₃OD) and monitor isotopic purity via mass spectrometry (MS) or ²H-NMR . Purification via column chromatography with deuterated eluents is recommended to avoid isotopic dilution.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Prioritize ²H-NMR to confirm deuterium incorporation at the alpha position, complemented by ¹H/¹³C-NMR to assess structural integrity. Infrared (IR) spectroscopy can verify the aldehyde group (C=O stretch ~1700 cm⁻¹), while high-resolution MS (HRMS) confirms molecular weight and isotopic distribution. For crystallographic validation, single-crystal X-ray diffraction is ideal but may require isotopic enrichment to enhance scattering contrast .

Q. How is this compound utilized as a synthetic precursor in pharmacological research?

  • Methodological Answer : The compound serves as a deuterated building block for isotopic labeling in drug metabolism studies. For example, it can be incorporated into Schiff base intermediates for protease inhibitors or used to synthesize deuterated analogs of bioactive aldehydes. highlights its role in synthesizing bezafibrate derivatives, where deuterium labeling aids in tracking metabolic pathways via mass spectrometry .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound under varying conditions?

  • Methodological Answer : Apply a 2³ factorial design to test variables such as temperature (60–100°C), catalyst concentration (0.1–1.0 mol%), and reaction time (2–8 hours). Use ANOVA to identify significant factors. For instance, suggests that temperature and catalyst loading may interact nonlinearly, requiring response surface methodology (RSM) for optimization. Post-reaction, quantify yield via HPLC and isotopic purity via MS, ensuring statistical rigor in data interpretation .

Q. How do researchers resolve contradictions in kinetic isotope effect (KIE) data for reactions involving this compound?

  • Methodological Answer : Discrepancies in KIE values often arise from competing mechanisms (e.g., proton vs. deuteron transfer). Conduct parallel experiments with protonated and deuterated analogs under identical conditions. Use computational tools (e.g., DFT calculations) to model transition states and validate experimental KIE trends. and emphasize integrating AI-powered synthesis planning to predict mechanistic pathways and reconcile data inconsistencies .

Q. What computational strategies predict feasible synthetic routes for deuterated benzaldehyde derivatives?

  • Methodological Answer : Leverage retrosynthesis algorithms trained on databases like Reaxys or Pistachio. describes AI tools that prioritize one-step routes using deuterium-compatible reagents (e.g., D-labeled Grignard reagents). Validate predictions with in silico reaction simulations (e.g., COMSOL Multiphysics) to assess feasibility under kinetic and thermodynamic constraints .

Methodological Frameworks

Q. How to integrate theoretical frameworks into experimental design for deuterated aldehyde studies?

  • Methodological Answer : Align research with isotope effect theory or Hammond’s postulate. For example, design experiments to test whether deuterium substitution stabilizes transition states (primary KIE) or alters steric effects (secondary KIE). and stress the need to link hypotheses to established models, such as using Marcus theory to explain electron-transfer kinetics in deuterated systems .

Q. What ethical and methodological standards apply to studies using deuterated compounds in human metabolic trials?

  • Methodological Answer : Follow guidelines for isotopic tracer studies, including informed consent for deuterium exposure and rigorous MS validation to ensure isotopic safety. and highlight the importance of ethical review boards (IRBs) and transparent data-sharing protocols when linking deuterated compound data to human subjects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.